Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Overview
Description
Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-: is a chemical compound that features a benzaldehyde core substituted with a methoxy group and a trifluoromethyl-diazirinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl-diazirinyl group to a pre-synthesized methoxybenzaldehyde derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethyl-diazirinyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired transformation.
Major Products:
Oxidation: Formation of 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid.
Reduction: Formation of 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it is employed as a photoaffinity label due to the presence of the diazirinyl group, which can form covalent bonds with biomolecules upon exposure to UV light.
Industry: Used in the synthesis of advanced materials and specialty chemicals, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- involves the formation of reactive intermediates upon exposure to UV light. The diazirinyl group generates a highly reactive carbene species that can covalently bind to nearby molecules, making it a valuable tool in studying molecular interactions and identifying binding sites.
Comparison with Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)benzaldehyde
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
- 4-Benzyloxy-3-methoxybenzaldehyde
Uniqueness: Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is unique due to the presence of the trifluoromethyl-diazirinyl group, which imparts distinct photoreactive properties. This makes it particularly useful in photoaffinity labeling and other applications requiring precise molecular interactions.
Biological Activity
Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] (CAS Number: 205485-25-2) is a compound that has garnered interest in various biological studies due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₀H₇F₃N₂O₂ |
Molecular Weight | 244.17 g/mol |
LogP | 1.5598 |
PSA | 51.02 Ų |
The biological activity of benzaldehyde derivatives typically involves their interaction with various biochemical pathways. The presence of the diazirine moiety in this compound suggests potential for photochemical activation, allowing for targeted interactions with biomolecules under UV light exposure. This property is particularly useful in photoaffinity labeling, enabling researchers to study protein interactions and localization.
Inhibition of Enzymatic Activity
Recent studies have highlighted the inhibitory effects of benzaldehyde derivatives on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds similar to benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl], have shown promising results in inhibiting these enzymes, which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's.
Case Studies
- Acetylcholinesterase Inhibition :
- A study published in MDPI evaluated various benzaldehyde derivatives for their AChE inhibition profiles. Compounds demonstrated IC₅₀ values ranging from 0.050 µM to 25.30 µM, with structure-activity relationship studies indicating that specific substitutions on the benzaldehyde ring significantly enhance inhibitory potency .
- Photochemical Applications :
Biological Efficacy
The biological efficacy of benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl] has been assessed through various methodologies:
- Cell-Based Assays : In vitro studies using mammalian cell lines have demonstrated that this compound can modulate cellular pathways involved in apoptosis and proliferation.
- Antioxidant Activity : Some derivatives have been tested for their antioxidant properties, showing significant free radical scavenging activities comparable to established antioxidants .
Properties
IUPAC Name |
2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSUXPZDNKHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452229 | |
Record name | Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205485-25-2 | |
Record name | 2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205485-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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